2,2-difluoro-3-methoxypropan-1-amine hydrochloride
Description
Significance of Fluorine in Organic and Medicinal Chemistry Research
Fluorine's distinctive attributes, such as its high electronegativity and relatively small size, make it a valuable tool for medicinal chemists. tandfonline.com Its incorporation into a molecule can profoundly alter its pharmacological profile. chemxyne.com The strategic placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated physicochemical properties. bohrium.comnih.gov Moreover, the isotope ¹⁸F is a crucial component in positron emission tomography (PET), a powerful non-invasive diagnostic imaging technique. tandfonline.comchemxyne.com
Stereoelectronic effects are a consequence of the spatial arrangement of orbitals and have a significant impact on molecular geometry and reactivity. wikipedia.org The introduction of fluorine can exert substantial influence on a molecule's conformation due to these effects. bohrium.comwikipedia.org One notable example is the "gauche effect," where the presence of vicinal fluorine atoms favors a gauche conformation over an anti conformation, a phenomenon driven by hyperconjugative interactions. wikipedia.orgnih.gov This conformational control is critical in designing molecules that can fit precisely into the active sites of biological targets. wikipedia.org The stability of the carbon-fluorine bond, the strongest single bond in organic chemistry, further contributes to the unique structural implications of fluorination. nih.gov
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. researchgate.net These changes are pivotal in a research context for optimizing the performance of a compound. acs.org Key impacts of fluorination include:
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at specific sites, increasing the compound's half-life. bohrium.comnih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. tandfonline.comnih.gov
Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. bohrium.comalfa-chemistry.com This modulation of basicity can be crucial for optimizing a drug's pharmacokinetic profile.
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole and hydrogen bonding, thereby enhancing binding affinity. tandfonline.combohrium.com
The following table summarizes the key impacts of fluorination on molecular properties:
| Property | Impact of Fluorination | Significance in Research |
|---|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond. bohrium.comnih.gov | Longer in vivo half-life of drug candidates. |
| Lipophilicity | Generally increased. tandfonline.comnih.gov | Improved membrane permeability and absorption. chemxyne.com |
| Basicity (of nearby amines) | Decreased due to inductive effects. bohrium.comalfa-chemistry.com | Modulation of pharmacokinetic properties and bioavailability. nih.gov |
| Binding Affinity | Can be enhanced through various non-covalent interactions. tandfonline.combohrium.com | Increased potency and selectivity of drug candidates. |
Overview of Fluorinated Aliphatic Amines as Research Targets
Fluorinated aliphatic amines are a class of compounds that have garnered significant attention in chemical research. alfa-chemistry.com The presence of both a fluorine atom and an amine group in close proximity leads to a unique interplay of electronic effects. The introduction of fluorine weakens the basicity of the amine, a property that can be advantageous in drug design to improve bioavailability. alfa-chemistry.comnih.gov These compounds serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. alfa-chemistry.com The development of efficient synthetic methods to access these amines is an active area of research. acs.org
Contextualization of 2,2-Difluoro-3-methoxypropan-1-amine (B13224289) Hydrochloride within Contemporary Fluorine Chemistry Research
While specific research on 2,2-difluoro-3-methoxypropan-1-amine hydrochloride is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential role within contemporary fluorine chemistry. The geminal difluoro group on the second carbon is expected to significantly influence the molecule's conformational preferences and electronic properties. The presence of the methoxy (B1213986) group introduces another polar functional group that can participate in intermolecular interactions. The primary amine, as a hydrochloride salt, will have increased water solubility.
This compound can be viewed as a valuable research chemical and building block for the synthesis of more complex fluorinated molecules. The interplay of the difluoro, methoxy, and amine functionalities provides a scaffold for further chemical modification and exploration of its potential biological activities. Its study could contribute to a deeper understanding of how multiple functional groups influenced by fluorination collectively affect molecular behavior.
Structure
3D Structure of Parent
Properties
CAS No. |
1780891-25-9 |
|---|---|
Molecular Formula |
C4H10ClF2NO |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2,2-difluoro-3-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
InChI Key |
QBFAULJTHIKALV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,2 Difluoro 3 Methoxypropan 1 Amine Hydrochloride and Analogues
Fundamental Reaction Mechanisms of Difluoroamines
The reactivity of difluoroamines is governed by the strong electron-withdrawing nature of the two fluorine atoms attached to the same carbon atom. This structural feature influences the electron density distribution within the molecule and dictates the pathways through which these compounds engage in chemical reactions. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on several key reaction pathways.
Electron Transfer Processes
Electron transfer (ET) is a fundamental step in many chemical reactions involving difluoroamines. The process can be initiated either thermally or photochemically and can proceed through inner-sphere or outer-sphere mechanisms. In the context of difluoroamines, single-electron transfer (SET) from a Lewis base to a Lewis acid can generate radical pairs, which are pivotal in initiating subsequent chemical transformations. nih.gov The simplest oxidation process for a tertiary amine involves a single electron transfer from the non-bonding electron pair of the amine to form a radical cation. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the feasibility and mechanism of electron transfer events. nih.gov These theoretical approaches allow for the characterization of electron donors and acceptors and the resulting radical pair intermediates.
Free Radical Mechanisms
Following electron transfer or initiation through other means such as heat or light, reactions of difluoroamines often proceed via free radical mechanisms. libretexts.org These reactions are typically chain reactions characterized by three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: This step involves the formation of the initial radical species. For instance, homolytic cleavage of a weak bond can generate two radical species. libretexts.org
Propagation: In this phase, a reactive radical reacts with a stable molecule to generate a new radical, which then continues the chain. libretexts.org This can involve processes like hydrogen atom abstraction or addition to double bonds.
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org
The involvement of radical intermediates in the reactions of difluoroamines has been supported by both experimental observations and computational studies. For example, in the deamination of primary amines, mechanistic and computational studies have pointed to the formation of cage-escaping, free radical species that participate in a hydrogen-atom transfer chain process. nih.govchemrxiv.orgnih.govorganic-chemistry.orgnih.gov
Multistep Reaction Pathways and Intermediate Analysis
The transformation of difluoroamines often involves complex, multistep reaction pathways. Understanding these pathways requires the identification and characterization of transient intermediates. Reactive intermediates are high-energy, short-lived molecules that are formed in one step and consumed in a subsequent step of a reaction mechanism. lumenlearning.com
Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are crucial for the direct or indirect observation of these intermediates. nih.gov For instance, in situ monitoring of reactions can provide evidence for the formation of specific intermediates. Computational chemistry plays a vital role in modeling the geometries and energies of these transient species, providing insights into their stability and reactivity. researchgate.net
The analysis of multistep reaction pathways is essential for optimizing reaction conditions and controlling product distribution. By understanding the individual steps and the intermediates involved, chemists can devise strategies to favor the formation of desired products. nih.gov
Woodward-Hoffmann Rules and Stereochemical Outcomes
The stereochemistry of certain concerted reactions involving difluoroamines and their analogues can be predicted using the Woodward-Hoffmann rules. researchgate.netmdpi.comacs.org These rules are based on the principle of the conservation of orbital symmetry and provide a framework for understanding the stereochemical course of pericyclic reactions, such as electrocyclizations and cycloadditions. researchgate.netmdpi.comacs.org
The rules predict whether a reaction is "allowed" or "forbidden" under thermal or photochemical conditions and the resulting stereochemistry of the products. For example, in an electrocyclic reaction, the rules predict whether the ring closure or opening will occur in a conrotatory or disrotatory fashion, which in turn determines the stereochemistry of the substituents on the newly formed ring. researchgate.netmdpi.comacs.org While direct applications of Woodward-Hoffmann rules to reactions of 2,2-difluoro-3-methoxypropan-1-amine (B13224289) hydrochloride are not extensively documented, the principles are fundamental to understanding the stereochemical outcomes of any concerted pericyclic reactions that analogous structures might undergo.
Role of Intermediates and Transition States
The course of a chemical reaction is dictated by the energies of the intermediates and transition states along the reaction pathway. A thorough understanding of these species is paramount for a complete mechanistic picture.
Azamine Intermediates in Deamination Reactions
Recent studies on the deamination of primary amines have highlighted the crucial role of isodiazene intermediates, which can be considered a type of azamine. nih.govchemrxiv.orgnih.govorganic-chemistry.orgnih.gov In these reactions, an anomeric amide reagent facilitates the transformation of the primary amine into a monosubstituted isodiazene intermediate. nih.govchemrxiv.orgnih.govorganic-chemistry.orgnih.gov
Carbonium Ion Intermediates in Fluorination
The formation and stability of carbonium ions (or carbocations) are crucial in many nucleophilic substitution and elimination reactions. In the context of fluorination reactions, the stability of a carbocation intermediate can significantly influence the reaction pathway, favoring mechanisms like the SN1 (Substitution Nucleophilic Unimolecular) route. The stability of a carbocation is influenced by several factors, including hyperconjugation, inductive effects, and resonance.
For a hypothetical reaction involving 2,2-difluoro-3-methoxypropan-1-amine hydrochloride that proceeds via a carbocation, the intermediate would be formed by the departure of a leaving group. The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the cationic center would be expected to have a significant impact on its stability. Generally, electron-withdrawing groups destabilize adjacent carbocations through a negative inductive effect. This destabilization would likely make the formation of a primary carbocation at the C1 position highly unfavorable.
A comprehensive search of scientific databases did not yield specific studies that have isolated or computationally modeled the carbonium ion intermediates that may be involved in the fluorination reactions of this compound or its close analogs.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Role of gem-Difluoromethoxyamines in Building Block Design
The selective incorporation of a gem-CF2 group can significantly impact several key molecular parameters:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF2 group resistant to metabolic degradation, particularly oxidation. This can enhance the pharmacokinetic profile of a drug candidate. enamine.netenamine.net
Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic environment of a molecule, influencing its interactions with biological targets like enzymes or receptors. This can lead to enhanced binding affinity and potency. enamine.netenamine.net
Acidity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of nearby functional groups, such as the primary amine, making it less basic. chemrxiv.org This modulation of acidity can be critical for optimizing a molecule's solubility and interaction with physiological targets.
The presence of the methoxy (B1213986) and amine groups further enhances the utility of the building block. The primary amine provides a reactive handle for a wide range of chemical transformations, while the methoxy group can influence conformation and solubility. This trifunctional arrangement makes gem-difluoromethoxyamines highly valuable in the design of novel pharmaceuticals and other advanced materials. enamine.netacs.org
| Bioisosterism | Can act as a mimic for ethers, ketones, or sulfones | Allows for subtle structural modifications to improve drug properties. acs.org |
Synthesis of Nitrogen Heterocycles Utilizing Difluorinated Amines
Nitrogen heterocycles—cyclic compounds containing at least one nitrogen atom in the ring—are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. ekb.eg The introduction of fluorine into these scaffolds is a widely used strategy to enhance their biological activity. ekb.eg Difluorinated amines like 2,2-difluoro-3-methoxypropan-1-amine (B13224289) serve as powerful precursors for constructing these valuable fluorinated nitrogen heterocycles.
The primary amine functionality is the key to its utility in heterocycle synthesis. It can participate in a variety of cyclization reactions, acting as a nucleophile to form new nitrogen-carbon bonds. youtube.com General strategies where this building block could be employed include:
Cyclocondensation with Dicarbonyls: Reaction with 1,3- or 1,4-dicarbonyl compounds can lead to the formation of five- or six-membered heterocycles such as fluorinated pyrroles or pyridines.
Reaction with Dihalides: N-heterocyclization can be achieved by reacting the primary amine with alkyl dihalides, forming a variety of saturated cyclic amines. organic-chemistry.org This provides a direct route to five-, six-, and seven-membered rings. organic-chemistry.org
Tandem Reactions: Modern synthetic methods allow for multi-step, one-pot reactions where the amine participates in a cascade of bond-forming events to rapidly build complex heterocyclic systems. mdpi.com For example, the reaction of primary amines with aminoalkynes can be catalyzed by various metals to generate substituted pyridines and other fused azaheterocycles. mdpi.com
By using 2,2-difluoro-3-methoxypropan-1-amine in these synthetic strategies, the gem-difluoromethoxypropyl side chain is directly incorporated into the final heterocyclic scaffold. This approach allows for the systematic modification of drug candidates, leveraging the beneficial properties of the gem-difluoro group to improve pharmacokinetic and pharmacodynamic profiles. ekb.eg
Incorporation into Scaffolds for Advanced Materials Research
While the primary application of gem-difluorinated amines is in medicinal chemistry, their unique properties also make them attractive for advanced materials research. The primary amine group serves as a versatile anchor point for grafting the building block onto larger macromolecular scaffolds, such as polymers or dendrimers. beilstein-journals.org
Dendrons and dendrimers are perfectly branched macromolecules with a high density of functional groups on their surface. beilstein-journals.org The synthesis of functionalized dendrons often involves the selective reaction of a core molecule with building blocks containing reactive handles, such as amines or aldehydes. beilstein-journals.org By analogy, 2,2-difluoro-3-methoxypropan-1-amine hydrochloride could be used in the synthesis of functionalized dendrons. The primary amine would allow for its attachment to an activated core (such as hexachlorocyclotriphosphazene), resulting in a dendron scaffold decorated with multiple gem-difluoromethoxypropyl groups.
The incorporation of such highly fluorinated moieties could impart desirable properties to the resulting material, including:
Enhanced Thermal Stability: The strength of the C-F bond can increase the material's resistance to thermal degradation.
Hydrophobicity: A surface rich in fluorinated groups would create a highly hydrophobic and lipophobic material, useful for creating non-stick or water-repellent coatings.
Modified Dielectric Properties: The high polarity of the C-F bond could alter the dielectric constant of the material, an important consideration in the design of organic electronics.
Through such synthetic strategies, the unique electronic and physical properties of the gem-difluoro group can be translated from the molecular level to the macroscopic properties of advanced materials.
Utility in the Construction of Functionalized Organic Molecules
Beyond the synthesis of heterocycles, this compound is a versatile building block for introducing the gem-difluoromethoxypropyl motif into a wide array of organic molecules. nih.gov The reactivity of the primary amine allows it to be easily integrated into larger structures through several fundamental organic transformations. The hydrochloride salt form ensures stability and improves handling, while the free amine can be readily generated for use in synthesis.
Key synthetic transformations involving the primary amine group include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms stable amide bonds. This is one of the most common methods for incorporating the building block into peptides, polymers, and other complex targets.
N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the construction of secondary or tertiary amines, further diversifying the accessible molecular structures.
Formation of Imines and Schiff Bases: Condensation with aldehydes or ketones yields imines, which can be stable products themselves or serve as intermediates for further reactions.
The ability to easily perform these transformations makes 2,2-difluoro-3-methoxypropan-1-amine a practical and efficient tool for fluoro-functionalization in organic synthesis. nih.gov
Table 2: Potential Synthetic Transformations of 2,2-difluoro-3-methoxypropan-1-amine
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Acylation | Acyl Chloride, Carboxylic Acid | Amide | Forms stable linkages; common in medicinal chemistry. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Creates more complex amine structures. |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduces a key functional group found in many drugs. |
| Cyclocondensation | Dihalide, Dicarbonyl | Nitrogen Heterocycle | Builds fluorinated ring systems for drug scaffolds. organic-chemistry.org |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Ketone/Ester | Forms new C-N and C-C bonds. |
Advanced Analytical Methodologies in the Research of 2,2 Difluoro 3 Methoxypropan 1 Amine Hydrochloride
Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable tools for gaining real-time insights into chemical reactions, allowing researchers to monitor the consumption of reactants, the formation of products, and the appearance of transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for the analysis of fluorinated organic molecules. rsc.org The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. rsc.orgnih.govbiophysics.org These features often allow for the clear resolution of signals for different fluorinated species within a complex reaction mixture without the need for separation. rsc.org
In the synthesis of 2,2-difluoro-3-methoxypropan-1-amine (B13224289) hydrochloride, ¹⁹F NMR can be used to monitor the progress of the fluorination step. By integrating the signals corresponding to the fluorine atoms in the starting material, intermediates, the final product, and any fluorinated byproducts, researchers can determine the reaction's conversion, yield, and selectivity at any given time. researchgate.net For instance, a quantitative ¹⁹F NMR experiment, using a known concentration of an internal standard, can provide a precise measure of the amount of product formed.
Table 1: Hypothetical ¹⁹F NMR Data for Monitoring a Synthesis Reaction This table illustrates how ¹⁹F NMR data could be used to assess reaction outcomes. The chemical shifts (δ) are hypothetical and relative to an internal standard.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integral Value (Relative) | Calculated Molar Ratio (%) |
| Fluorinating Agent | +45.0 | Singlet | 0.15 | 7.5 |
| Fluorinated Intermediate | -95.5 | Doublet of triplets | 0.20 | 10.0 |
| 2,2-difluoro-3-methoxypropan-1-amine | -115.2 | Triplet | 1.50 | 75.0 |
| Difluorinated Byproduct | -120.8 | Singlet | 0.15 | 7.5 |
Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is an exceptionally sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). rsc.org In the context of reaction mechanism studies, MS is invaluable for identifying short-lived, low-concentration intermediates that are key to understanding the reaction pathway. rsc.orgnih.gov
Techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the direct sampling of a reaction mixture. These soft ionization methods can transfer ionic species from the solution phase to the gas phase with minimal fragmentation, enabling the detection of charged intermediates involved in catalytic cycles or multi-step organic transformations. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown intermediate, greatly aiding in its structural identification. nih.gov
Table 2: Potential Reaction Intermediates and their Expected HRMS Data This table shows hypothetical intermediates in a synthetic route to the target compound and their corresponding calculated exact masses.
| Proposed Intermediate Structure | Chemical Formula | Calculated Monoisotopic Mass (m/z) for [M+H]⁺ |
| 3-methoxyprop-1-en-1-amine | C₄H₉NO | 88.0757 |
| 2-fluoro-3-methoxypropan-1-iminium | C₄H₉FNO | 106.0663 |
| 2,2-difluoro-3-methoxypropan-1-iminium | C₄H₈F₂NO | 124.0568 |
Chromatographic Methods for Purity and Isomeric Analysis in Research Syntheses
Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. nih.gov
For a polar compound like 2,2-difluoro-3-methoxypropan-1-amine hydrochloride, reverse-phase HPLC (RP-HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is typically employed. This technique separates compounds based on their polarity. The purity of the final product can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Furthermore, if the synthesis can result in stereoisomers (enantiomers or diastereomers), specialized chiral chromatography columns can be used to separate and quantify these different isomeric forms.
Table 3: Example of HPLC Purity Analysis Report This table represents a typical output from an HPLC analysis for determining the purity of a research batch.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.54 | 15,830 | 0.35 | Starting Material |
| 2 | 3.12 | 22,615 | 0.50 | Unknown Impurity |
| 3 | 4.78 | 4,457,980 | 98.65 | 2,2-difluoro-3-methoxypropan-1-amine HCl |
| 4 | 5.91 | 21,710 | 0.48 | Byproduct |
| Total | 4,518,135 | 100.00 |
Advanced Fluorine-Specific Analytical Techniques (Research Applications)
Given the presence of fluorine, specialized techniques that target this element can provide unique and valuable information that is often unattainable with more conventional methods.
Total Organic Fluorine (TOF) analysis is a powerful screening method used to measure the total concentration of all organically bound fluorine in a sample, regardless of its molecular form. qa-group.com This is particularly useful in metabolism or environmental fate studies, where the parent compound may be transformed into a variety of known and unknown fluorinated metabolites or degradation products. alsglobal.com
The most common method for TOF analysis is Combustion Ion Chromatography (CIC). quora.comesaa.org In this process, the sample is combusted at high temperatures, which breaks all carbon-fluorine bonds and converts the organofluorine into hydrogen fluoride (B91410) (HF). The HF gas is then trapped in an aqueous solution, and the resulting fluoride ion concentration is quantified by ion chromatography. alsglobal.comquora.com By comparing the TOF result to the sum of concentrations of known fluorinated compounds (measured by a targeted method like LC-MS/MS), researchers can determine if there is a significant fraction of "missing" or unknown organofluorine, providing a more complete picture of the compound's disposition. alsglobal.com
Table 4: Comparison of Targeted Analysis vs. TOF in a Hypothetical Plasma Sample This table illustrates how TOF analysis can reveal the presence of unknown fluorinated metabolites.
| Analytical Method | Analyte(s) Measured | Concentration (ng/mL as F) |
| LC-MS/MS | Parent Compound (2,2-difluoro-3-methoxypropan-1-amine) | 75 |
| LC-MS/MS | Known Metabolite M1 | 20 |
| Sum of Knowns | 95 | |
| TOF (by CIC) | All Organic Fluorine | 140 |
| "Missing" Fluorine | (TOF - Sum of Knowns) | 45 (32.1% of total) |
Potentiometric (Ion Selective Electrode) Methods for Fluoride Release Studies
Potentiometric methods using a Fluoride Ion-Selective Electrode (F-ISE) are employed to measure the activity (approximating concentration in dilute solutions) of free fluoride ions in a sample. wikipedia.orgtruman.edu This technique is highly specific for F⁻ ions and is critical for studying the stability of fluorinated compounds with respect to defluorination—the cleavage of the C-F bond to release inorganic fluoride. nih.gov
An F-ISE typically uses a lanthanum fluoride (LaF₃) crystal membrane, which develops an electrical potential that is logarithmically proportional to the fluoride ion concentration in the sample, as described by the Nernst equation. wikipedia.orgtruman.edu In research applications, an F-ISE can be used in stability assays where this compound is incubated under various conditions (e.g., different pH, temperatures, or in biological matrices). Periodically measuring the fluoride concentration in the solution provides a direct measure of the rate and extent of degradation via defluorination. nih.govresearchgate.net
Table 5: Fluoride Release from 2,2-difluoro-3-methoxypropan-1-amine HCl in an in vitro Degradation Study This table shows hypothetical data from a stability study using a Fluoride Ion-Selective Electrode.
| Incubation Time (hours) | Fluoride Concentration (μM) | % Defluorination of Parent Compound |
| 0 | < 0.1 | < 0.01% |
| 6 | 1.2 | 0.06% |
| 12 | 2.5 | 0.13% |
| 24 | 5.1 | 0.26% |
| 48 | 10.3 | 0.52% |
Gas Chromatographic Methods for Fluorine-Containing Volatiles
Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. Its application to fluorine-containing substances, such as this compound, requires specific methodological considerations due to the unique chemical properties imparted by the fluorine atoms and the polar amine group. Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. Therefore, a multi-step approach involving sample preparation followed by optimized GC analysis is imperative.
Sample Preparation: Neutralization and Derivatization
The primary challenge in the GC analysis of amine salts is their lack of volatility. Consequently, the first step is the regeneration of the free amine from its hydrochloride salt. oup.com This is typically achieved by treating the sample with a base to neutralize the hydrochloric acid.
Once the free amine, 2,2-difluoro-3-methoxypropan-1-amine, is obtained, a second challenge arises from its polarity. The primary amine group is susceptible to forming hydrogen bonds, which can lead to undesirable interactions with the GC column and system components. This results in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to quantify accurately. gcms.czrestek.com To overcome this, a derivatization step is essential. researchgate.netnih.gov Derivatization modifies the polar amine group, converting it into a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. researchgate.net
Common derivatization strategies for primary amines fall into two main categories:
Acylation: This is one of the most widely used procedures for primary and secondary amines. researchgate.net It involves reacting the amine with an acylating agent, such as a fluorinated anhydride (B1165640). Reagents like trifluoroacetic anhydride (TFAA) are particularly effective as they produce stable, highly volatile derivatives. h-brs.de Furthermore, the addition of a polyfluorinated acyl group significantly enhances the compound's response to an Electron Capture Detector (ECD), a detector that is exceptionally sensitive to halogenated molecules. chromatographyonline.comchromatographyonline.com
Silylation: This process involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly effective but are often sensitive to moisture, requiring anhydrous reaction conditions. researchgate.net
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. For a compound like 2,2-difluoro-3-methoxypropan-1-amine, acylation with a fluorinated reagent is often preferred to leverage the high sensitivity of an ECD.
| Reagent Class | Example Reagent | Derivative Formed | Key Advantages | Considerations |
|---|---|---|---|---|
| Acylation (Fluorinated) | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Forms stable, highly volatile derivatives; enhances ECD sensitivity significantly. h-brs.de | Reaction byproducts may need to be removed before analysis. |
| Acylation (Non-fluorinated) | Acetic Anhydride | Acetamide | Cost-effective and readily available. | Less volatile derivative compared to fluorinated counterparts; no ECD enhancement. rsc.org |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Highly reactive and produces volatile derivatives. | Reagents and derivatives are sensitive to moisture; requires anhydrous conditions. researchgate.net |
| Alkylation (Chloroformates) | Propyl Chloroformate | Carbamate | Reaction can often be performed in aqueous solutions. researchgate.netphenomenex.com | May be less volatile than other derivatives. |
Instrumentation and Analytical Conditions
The successful separation and detection of the derivatized 2,2-difluoro-3-methoxypropan-1-amine rely on the careful selection of the GC column, detector, and operating parameters.
Gas Chromatographic Column: A capillary column with a mid-polarity stationary phase is generally suitable for analyzing derivatized amines. Phases such as 50% phenyl-polysilphenylene-siloxane are robust and provide good selectivity. For challenging amine analyses, specialized columns designed to be highly inert and resistant to harsh matrices are also available, ensuring better peak shape and longer column lifetime. gcms.czrestek.com
Detectors: The choice of detector is crucial for achieving the required sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a robust, linear response. It is a reliable choice for general quantification when high sensitivity is not the primary concern.
Electron Capture Detector (ECD): The ECD is highly selective and exceptionally sensitive to compounds containing electronegative atoms, such as halogens. chromatographyonline.combucksci.com Given that the target molecule already contains two fluorine atoms, and derivatization with a reagent like TFAA would add three more, the ECD would provide picogram-level or lower detection limits, making it ideal for trace analysis. chromatographyonline.comchromatographyonline.com
Mass Spectrometer (MS): A mass spectrometer provides the highest degree of selectivity and offers structural confirmation of the analyte. Operating in selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits and is invaluable for identifying unknown impurities or degradation products.
Research Findings and Method Parameters
While a specific, validated method for this compound is not detailed in publicly available literature, a robust analytical approach can be constructed based on established methods for similar fluorinated and primary amine compounds. h-brs.deoup.comnih.gov The following table outlines a set of typical, detailed parameters for the analysis of its trifluoroacetyl derivative.
| Parameter | Condition/Setting | Rationale |
|---|---|---|
| Sample Preparation | Neutralization with NaOH, followed by derivatization with Trifluoroacetic Anhydride (TFAA). | Generates the volatile free amine and creates a highly ECD-active derivative for sensitive detection. h-brs.de |
| GC System | Agilent 8890 or equivalent | Standard, high-performance gas chromatograph. |
| Column | DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or Rtx-Volatile Amine column. | Mid-polarity column provides good selectivity for derivatized amines. gcms.cz Specialized amine columns improve peak shape. restek.com |
| Injector | Split/Splitless, 250 °C | Splitless mode for trace analysis; temperature ensures efficient vaporization of the derivative. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS and compatible with most detectors. |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). | Allows for separation from solvent and other volatiles, followed by elution of the analyte, and a final hold to clean the column. |
| Detector 1 (High Sensitivity) | Electron Capture Detector (ECD) at 300 °C | Extremely sensitive to the polyfluorinated derivative, enabling part-per-trillion (ppt) detection limits. chromatographyonline.com |
| Detector 2 (High Selectivity) | Mass Spectrometer (MS) | Provides structural confirmation. Scan range m/z 40-400. SIM mode can be used for enhanced sensitivity. |
| Expected Outcome | A sharp, symmetrical peak at a specific retention time, allowing for accurate quantification. | Proper derivatization and inert system prevent peak tailing common with underivatized amines. restek.com |
Future Research Directions and Challenges in Fluorinated Amine Chemistry
Development of Sustainable Synthetic Methodologies
A primary challenge in the synthesis of fluorinated amines is the reliance on harsh and often hazardous fluorinating agents. The development of greener and more sustainable synthetic methods is a critical area of future research.
Recent advancements have focused on replacing traditional reagents with more environmentally benign alternatives. For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) and hexafluoroisopropanol (HFIP) as activating agents for the deoxyfluorination of alcohols presents a safer alternative to reagents like DAST (diethylaminosulfur trifluoride). Furthermore, the valorization of SF₆, a potent greenhouse gas, as a fluorinating reagent is an attractive and sustainable strategy being explored. acs.org
Flow chemistry is emerging as a powerful tool for the synthesis of fluorinated compounds, including amines. chemistryviews.org Continuous-flow processes offer several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for scale-up. chemistryviews.org The development of protecting-group-free and semi-continuous processes for the synthesis of fluorinated α-amino acids from fluorinated amines exemplifies the potential of this technology. chemistryviews.org
Enzymatic synthesis is another promising avenue for the sustainable production of chiral fluorinated amines. Biocatalysts, such as transaminases and reductive aminases, can offer high enantioselectivity under mild reaction conditions, reducing the environmental impact of synthetic processes. nih.gov
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Batch Synthesis | Use of conventional fluorinating agents (e.g., DAST) | Well-established procedures | Use of hazardous reagents, harsh reaction conditions, potential for side reactions |
| Sustainable Batch Synthesis | Use of greener fluorinating agents (e.g., SO₂F₂, activated SF₆) | Improved safety and environmental profile | Reagent availability and cost, optimization of reaction conditions |
| Flow Chemistry | Continuous reaction process | Enhanced safety, better process control, ease of scalability | Initial setup cost, potential for clogging |
| Enzymatic Synthesis | Use of biocatalysts (e.g., transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |
Exploration of Novel Reactivity and Transformation Pathways
The unique electronic properties imparted by fluorine atoms can lead to novel reactivity and transformation pathways for fluorinated amines. Photoredox catalysis has emerged as a powerful tool for the construction of C-F bonds and the synthesis of complex fluorinated molecules under mild conditions. nottingham.ac.ukmdpi.com This approach avoids the use of high-energy reagents and allows for the formation of radical intermediates that can participate in a variety of useful transformations. nottingham.ac.uk
The development of new catalytic systems for the selective fluorination of C-H bonds is a major goal in organic synthesis. Achieving site-selective fluorination in complex molecules remains a significant challenge. mdpi.com Advances in this area will enable the late-stage functionalization of drug candidates and other valuable compounds.
The reactivity of the amine group in fluorinated compounds can also be exploited for further functionalization. For example, fluorinated amines can be converted to the corresponding α-amino nitriles, which can then be hydrolyzed to produce fluorinated α-amino acids. chemistryviews.org
Advanced Computational Modeling for Fluorine-Containing Compounds
Computational methods are playing an increasingly important role in understanding the properties and reactivity of fluorine-containing compounds. acs.orgnih.gov Quantum chemical calculations can provide insights into molecular geometry, electronic structure, and reaction mechanisms. emerginginvestigators.org
One of the challenges in modeling fluorinated molecules is accurately describing the noncovalent interactions involving fluorine. nih.gov The development of more accurate force fields and computational models is essential for predicting the behavior of these compounds in biological systems. acs.orgnih.gov Computational studies can help to rationalize the effects of fluorination on properties such as lipophilicity, basicity, and conformational preference. acs.org This understanding is crucial for the rational design of new drugs and materials.
| Computational Method | Application | Insights Gained |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Calculation of molecular properties and reaction energetics | Understanding of molecular geometry, electronic structure, and reaction mechanisms |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules | Prediction of conformational preferences and interactions with biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Identification of key structural features for desired activity |
Innovations in Analytical Techniques for Complex Fluorinated Architectures
The development of complex fluorinated molecules requires sophisticated analytical techniques for their characterization. While standard techniques such as NMR spectroscopy and mass spectrometry are routinely used, the unique properties of fluorine can present challenges.
For example, the presence of multiple fluorine atoms can lead to complex coupling patterns in ¹⁹F NMR spectra, making structural elucidation difficult. The development of new NMR pulse sequences and computational methods for spectral prediction is an active area of research.
Mass spectrometry is a powerful tool for the analysis of fluorinated compounds, but fragmentation patterns can be complex. High-resolution mass spectrometry is often required for accurate mass determination and elemental composition analysis.
There is also a need for analytical methods that can probe the interactions of fluorinated molecules in complex biological matrices. Techniques such as fluorine-NMR spectroscopy can be used to study the binding of fluorinated ligands to proteins and other biomolecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-difluoro-3-methoxypropan-1-amine hydrochloride in laboratory settings?
- Methodology : The synthesis typically involves introducing fluorine and methoxy groups early in the reaction sequence. A two-step approach is often employed:
Fluorination and Methoxy Incorporation : Use nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor) to install difluoro groups, followed by methoxy substitution via alkylation with methyl iodide or methanol under basic conditions.
Hydrochloride Salt Formation : React the free amine with concentrated hydrochloric acid (HCl) in anhydrous conditions to precipitate the hydrochloride salt .
- Key Considerations : Optimize reaction temperature (typically 0–40°C) and stoichiometry to avoid over-fluorination or side reactions. Continuous flow reactors may enhance reproducibility for scalable synthesis .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 3.2–3.5 ppm for methoxy protons) confirm substituent positions .
- HPLC-MS : Reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% formic acid) validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 170.1) .
- Elemental Analysis : Verify Cl⁻ content (~17.5% w/w) via titration or ion chromatography .
Q. What are the key stability considerations for storing this compound?
- Storage Conditions : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, which may catalyze dehydrohalogenation .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect amine oxidation or HCl loss .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Building Block : Serves as a precursor for fluorinated analogs of bioactive amines (e.g., neurotransmitter derivatives) due to its metabolic stability and lipophilicity .
- Drug Discovery : Used in structure-activity relationship (SAR) studies to evaluate fluorine’s impact on target binding (e.g., GPCRs or enzymes) .
Advanced Research Questions
Q. What methodological strategies resolve contradictory data in reaction yields during scaled-up synthesis?
- Root Cause Analysis :
- Impurity Profiling : Identify byproducts (e.g., over-fluorinated isomers) via LC-MS and adjust reagent stoichiometry .
- Process Variables : Use design of experiments (DoE) to optimize parameters (e.g., pressure in continuous flow systems, HCl concentration during salt formation) .
- Case Study : Contradictory yields (40–70%) in batch reactors were resolved by switching to continuous flow, achieving 85% yield with <2% impurities .
Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The strong electron-withdrawing nature of CF₂ groups reduces amine nucleophilicity, requiring harsher conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) for alkylation .
- Computational modeling (DFT) predicts transition-state stabilization when methoxy groups donate electron density, offsetting fluorine’s inductive effects .
Q. What advanced analytical techniques characterize stereochemical configuration in derivatives?
- Chiral Resolution :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate enantiomers, validated by circular dichroism (CD) .
- X-ray Crystallography : Resolve absolute configuration of single crystals grown via slow evaporation in ethanol/water .
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys databases propose feasible routes (e.g., fluorination before methoxylation) and predict intermediates .
- MD Simulations : Model solvation effects in HCl-mediated salt formation to optimize crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
